4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride
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Overview
Description
4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S2. It is a derivative of benzene, where the benzene ring is substituted with a tert-butylsulfanyl group and a sulfonyl chloride group. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-butylsulfanyl)benzene-1-sulfonyl chloride typically involves the sulfonation of 4-(tert-butylsulfanyl)benzene. The reaction is carried out using chlorosulfonic acid (ClSO3H) as the sulfonating agent. The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and prevent decomposition of the product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale sulfonation processes. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The reaction is carefully monitored to maintain optimal conditions and prevent any side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.
Oxidation Reactions: The tert-butylsulfanyl group can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid are used as oxidizing agents. The reactions are usually performed in an organic solvent like dichloromethane.
Reduction Reactions: Lithium aluminum hydride is used as the reducing agent, and the reactions are conducted in anhydrous ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Sulfonamides, sulfonate esters, and sulfonothioates.
Oxidation Reactions: Sulfoxides and sulfones.
Reduction Reactions: Sulfonyl hydrides.
Scientific Research Applications
4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfonyl derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonyl groups for studying biological processes.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(tert-butylsulfanyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles to form sulfonyl derivatives. The tert-butylsulfanyl group can undergo oxidation or reduction, leading to the formation of sulfoxides, sulfones, or sulfonyl hydrides. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or oxidizing/reducing agent used.
Comparison with Similar Compounds
4-(Tert-butylsulfanyl)benzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides and tert-butyl-substituted benzene derivatives:
4-tert-Butylbenzenesulfonyl chloride: Similar structure but lacks the sulfanyl group. It is used in similar substitution reactions but does not undergo oxidation or reduction to form sulfoxides or sulfones.
4-tert-Butylphenylsulfonyl chloride: Another similar compound with a tert-butyl group and a sulfonyl chloride group. It has similar reactivity but different physical properties due to the absence of the sulfanyl group.
4-Bromobenzenesulfonyl chloride: Contains a bromine atom instead of a tert-butylsulfanyl group. It undergoes similar substitution reactions but has different reactivity in oxidation and reduction reactions.
These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the tert-butylsulfanyl and sulfonyl chloride groups.
Properties
IUPAC Name |
4-tert-butylsulfanylbenzenesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO2S2/c1-10(2,3)14-8-4-6-9(7-5-8)15(11,12)13/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXPNIVUKEPLKDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SC1=CC=C(C=C1)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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